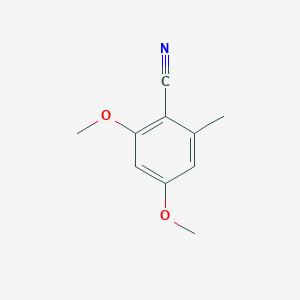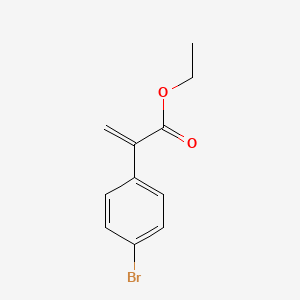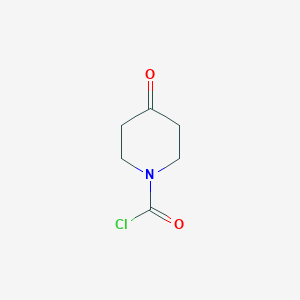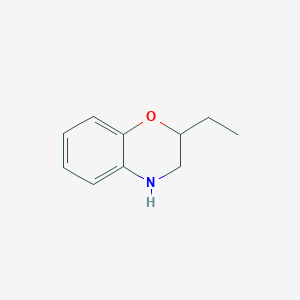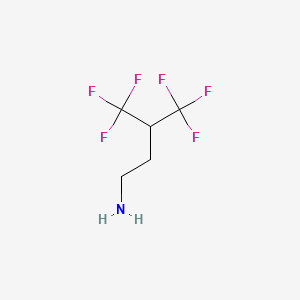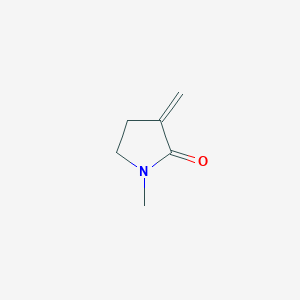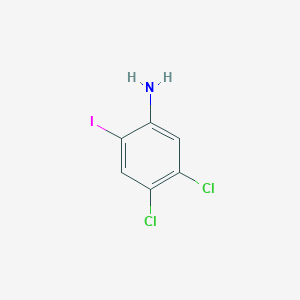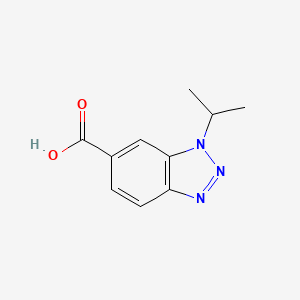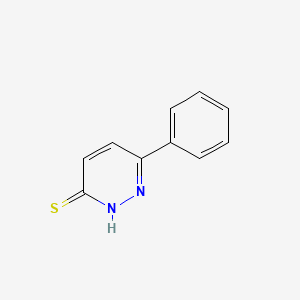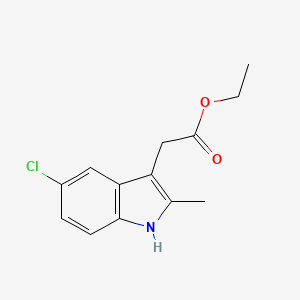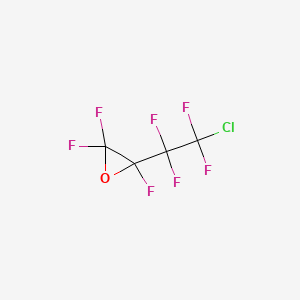
4-CHLOROPERFLUORO-(1,2-EPOXY)BUTANE
Overview
Description
4-CHLOROPERFLUORO-(1,2-EPOXY)BUTANE is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of multiple fluorine atoms, which impart distinct reactivity and stability to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLOROPERFLUORO-(1,2-EPOXY)BUTANE typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the alkylation of in situ generated fluorinated alkoxides. This process involves the use of acyl chlorides, alkylating agents (such as dimethyl sulfate, alkyl triflates, alkyl mesylates, and tosylates), and potassium fluoride in a solvent like diglyme at temperatures ranging from 80 to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-CHLOROPERFLUORO-(1,2-EPOXY)BUTANE undergoes several types of chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Addition Reactions: It can participate in addition reactions with various nucleophiles and electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride, sulfur chlorides, and various alkylating agents. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfur chlorides can yield bis(2-chloro-1,1,2,2-tetrafluoroethyl) disulfide and other related compounds .
Scientific Research Applications
4-CHLOROPERFLUORO-(1,2-EPOXY)BUTANE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty materials and coatings that require high chemical resistance.
Mechanism of Action
The mechanism of action of 4-CHLOROPERFLUORO-(1,2-EPOXY)BUTANE involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity, allowing it to form stable complexes with different substrates. The pathways involved in its action include nucleophilic substitution and addition reactions, which are facilitated by the electron-withdrawing effects of the fluorine atoms .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene: Another fluorinated compound with similar reactivity and applications.
2-Chloro-1,1,2,2-tetrafluoroethyl methyl ether: Shares similar synthetic routes and chemical properties.
Bis(2-chloro-1,1,2,2-tetrafluoroethyl) disulfide: Formed from related reactions and used in similar applications.
Uniqueness
4-CHLOROPERFLUORO-(1,2-EPOXY)BUTANE is unique due to its specific arrangement of chlorine and fluorine atoms, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Properties
IUPAC Name |
2-(2-chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF7O/c5-3(9,10)1(6,7)2(8)4(11,12)13-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUGAPJYKWGUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(F)F)(C(C(F)(F)Cl)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500731 | |
| Record name | 2-(2-Chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50838-67-0 | |
| Record name | 2-(2-Chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



